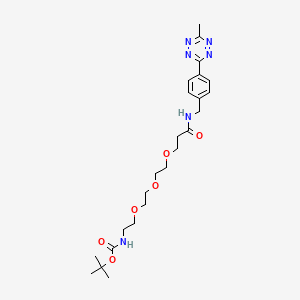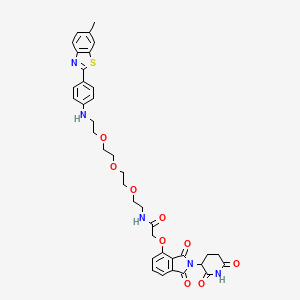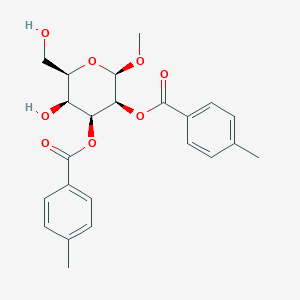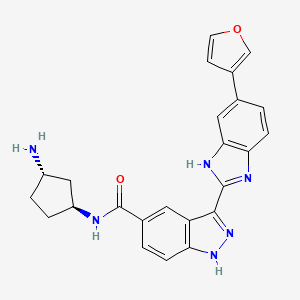
6-Bromo-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,3-diazinan-4-one is a heterocyclic organic compound that contains a bromine atom attached to a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-diazinan-4-one typically involves the bromination of a diazinane precursor. One common method is the reaction of 1,3-diazinan-4-one with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
6-Bromo-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, yielding 1,3-diazinan-4-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: 1,3-diazinan-4-one.
Substitution: Various substituted diazinane derivatives, depending on the nucleophile used.
科学的研究の応用
6-Bromo-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-1,3-diazinan-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the diazinane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one: Another brominated heterocyclic compound with potential biological activities.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A compound with anticancer, antiangiogenic, and antioxidant properties.
Uniqueness
6-Bromo-1,3-diazinan-4-one is unique due to its specific diazinane ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C4H7BrN2O |
|---|---|
分子量 |
179.02 g/mol |
IUPAC名 |
6-bromo-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H7BrN2O/c5-3-1-4(8)7-2-6-3/h3,6H,1-2H2,(H,7,8) |
InChIキー |
YWGUHIBAENJQMJ-UHFFFAOYSA-N |
正規SMILES |
C1C(NCNC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


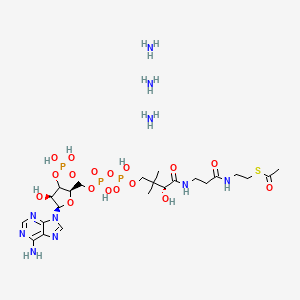
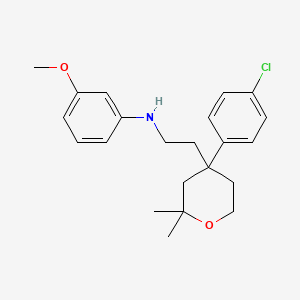
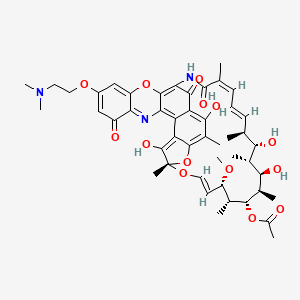
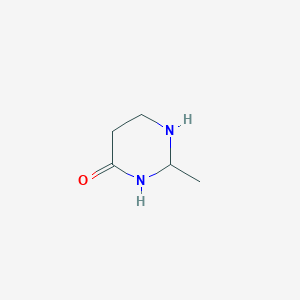

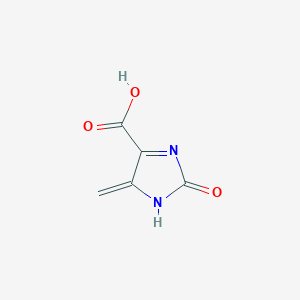
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)

